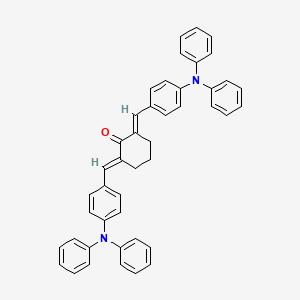

2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone

Descripción

2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a bis-chalcone derivative featuring a central cyclohexanone core flanked by two aromatic benzylidene groups substituted with diphenylamine moieties. This compound belongs to the broader family of 2,6-bis(arylidene)cyclohexanones, which are characterized by their extended π-conjugation, tunable electronic properties, and diverse applications in optoelectronics, sensing, and biomedicine . The diphenylamino substituents act as strong electron donors, enhancing charge-transfer interactions and photophysical properties.

Propiedades

Fórmula molecular |

C44H36N2O |

|---|---|

Peso molecular |

608.8 g/mol |

Nombre IUPAC |

(2E,6E)-2,6-bis[[4-(N-phenylanilino)phenyl]methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C44H36N2O/c47-44-36(32-34-24-28-42(29-25-34)45(38-16-5-1-6-17-38)39-18-7-2-8-19-39)14-13-15-37(44)33-35-26-30-43(31-27-35)46(40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-12,16-33H,13-15H2/b36-32+,37-33+ |

Clave InChI |

YTZGDIFDHZGMID-CQHROMRQSA-N |

SMILES isomérico |

C1C/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)/C(=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)/C1 |

SMILES canónico |

C1CC(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-(diphenylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interaction with biological molecules. Studies have shown that structural modifications can enhance or diminish these biological effects, emphasizing the importance of chemical substitutions in therapeutic efficacy.

Case Study: Cytotoxic Effects

- Cell Lines Tested: Various cancer cell lines including breast and lung cancer.

- Mechanism of Action: Induction of apoptosis through interaction with cellular pathways.

- Results: Significant reduction in cell viability observed at specific concentrations.

Photonic Devices

The unique optical properties of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone make it suitable for use in photonic applications. Its solvatochromic behavior allows for tunable optical responses based on environmental conditions, which can be exploited in the development of sensors and light-emitting devices.

Table: Comparison of Optical Properties

| Property | Value |

|---|---|

| Absorption Peak | Varies with solvent polarity |

| Emission Peak | Tunable based on structural modifications |

| Solvatochromic Behavior | Significant shifts in spectra |

Synthesis Techniques

The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves a condensation reaction between cyclohexanone and 4-(diphenylamino)benzaldehyde. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, facilitating the formation of the benzylidene linkages. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Synthesis Overview:

- Starting Materials: Cyclohexanone, 4-(diphenylamino)benzaldehyde.

- Catalysts Used: Sodium hydroxide, potassium hydroxide.

- Methods: Microwave-assisted synthesis, solvent-free reactions.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone involves its interaction with molecular targets through its conjugated double bonds and electron-rich aromatic rings. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, contributing to its biological activities .

Comparación Con Compuestos Similares

Optoelectronic and Sensing Properties

Substituents on the benzylidene rings critically influence optical behavior. Derivatives with electron-donating groups (e.g., –N(CH₃)₂, –OCH₃) exhibit solvatochromism, acidochromism, and fluorescence, making them suitable for sensor applications:

Key Findings :

- The dimethylamino (–N(CH₃)₂) derivative demonstrated a 10-fold fluorescence enhancement upon Hg²⁺ binding due to restricted intramolecular rotation (RIR) .

- Nitro (–NO₂) substituents reduce HOMO-LUMO gaps, favoring applications in charge-transfer devices .

Key Findings :

Structural and Stability Features

Crystallographic and computational studies reveal substituent effects on conformation and stability:

Key Findings :

- Methoxy (–OCH₃) and fluoro (–F) substituents favor planar molecular geometries, enhancing π-stacking interactions .

- Trifluoromethyl (–CF₃) groups in C66 improve metabolic stability via reduced oxidative degradation .

- The diphenylamino group’s steric bulk may distort the cyclohexanone ring’s half-chair conformation, affecting packing and solubility.

Spectroscopic Signatures

Vibrational spectra and DFT analyses highlight substituent-induced electronic changes:

Actividad Biológica

2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-bis(4-(diphenylamino)benzylidene)cyclohexanone is C29H28N2O. The compound features a cyclohexanone core substituted with two diphenylamino groups and two benzylidene moieties. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H28N2O |

| Molecular Weight | 436.54 g/mol |

| IUPAC Name | 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone |

The biological activity of 2,6-bis(4-(diphenylamino)benzylidene)cyclohexanone is primarily attributed to its ability to interact with cellular targets. The compound is believed to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression.

- Induction of Apoptosis : It promotes programmed cell death via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

- Reactive Oxygen Species (ROS) Generation : The compound has been noted to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Biological Activity Studies

Research has demonstrated the cytotoxic effects of 2,6-bis(4-(diphenylamino)benzylidene)cyclohexanone against several cancer types:

- Breast Cancer : A study indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the low micromolar range.

- Lung Cancer : In vitro assays revealed that it effectively inhibited the growth of A549 lung cancer cells.

- Colon Cancer : The compound showed promising results in reducing viability in HT-29 colon cancer cells.

Case Studies

-

In Vitro Cytotoxicity Evaluation

- A comprehensive study evaluated the cytotoxic effects on various cancer cell lines. The results indicated that 2,6-bis(4-(diphenylamino)benzylidene)cyclohexanone significantly reduced cell viability in a dose-dependent manner across multiple lines, suggesting broad-spectrum anticancer potential .

- Mechanistic Insights

-

Synergistic Effects

- Research exploring the combination therapy potential indicated that when used alongside conventional chemotherapeutics, such as doxorubicin, this compound enhanced the overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the optimized synthetic methodologies for 2,6-bis(benzylidene)cyclohexanone derivatives?

The synthesis typically involves aldol condensation between cyclohexanone and aromatic aldehydes. Heterogeneous catalysts like nanosized MoO₃ (MoO₃NPs) in ethanol:water (3:2) solvent systems achieve high yields (~85–93%) under mild conditions, with short reaction times (15–30 min) and recyclable catalysts . Alternative methods include HCl gas-mediated condensation in ethanol for derivatives like 2,6-bis(4-hydroxybenzylidene)cyclohexanone .

Q. How are structural and conformational properties of this compound characterized?

X-ray crystallography reveals monoclinic space group configurations (e.g., P2₁/n) with unit cell parameters (e.g., a = 29.35 Å, b = 8.31 Å) and intermolecular interactions like C–H⋯O hydrogen bonds . Vibrational spectroscopy (FT-IR, Raman) combined with DFT/B3LYP/6-31G* calculations identifies key modes such as νC=O (~1660 cm⁻¹) and νC=C (~1595 cm⁻¹), confirming the "half-chair" cyclohexanone conformation .

Q. What biological activities have been experimentally validated for this compound?

Derivatives exhibit α-glucosidase inhibition (IC₅₀ = 96.3 μM for 3a vs. 841 μM for acarbose), antileishmanial activity (IC₅₀ = 7.92 μg/mL for 3b), and cytotoxicity against PC3, HeLa, and MCF-7 cancer cell lines . Docking studies using OpenEye software highlight interactions with α-glucosidase and cathepsin B active sites .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s nonlinear optical (NLO) properties?

Substitution with electron-donating groups (e.g., 4-dimethylamino) enhances charge transfer, increasing dipole moments and hyperpolarizability (β). NBO analysis shows intramolecular C–H⋯O interactions stabilize the conjugated dienone system, critical for NLO applications .

Q. What strategies resolve contradictions in catalytic efficiency across synthesis protocols?

Comparative studies reveal solvent-free NaOH methods (e.g., 2-chlorobenzylidene derivatives) produce lower yields (~70%) but avoid solvent toxicity, while MoO₃NPs offer higher efficiency but require aqueous solvents . Mechanistic studies using SEM/EDS and XRD confirm catalyst stability and active site accessibility .

Q. How can computational methods predict the compound’s photophysical and sensor applications?

TD-DFT calculations correlate experimental UV-Vis spectra (e.g., λₐᵦₛ = 350–400 nm) with HOMO-LUMO gaps (~3.5 eV). Derivatives functionalized with dimethylamino groups act as fluorescence-on probes for Hg²⁺ detection via chelation-enhanced emission (CHEF) .

Q. What are the design principles for incorporating this compound into functional materials?

Carboxybenzylidene derivatives form metal-organic frameworks (MOFs) with Mn²⁺, characterized by single-crystal XRD and topological analysis (e.g., pcu nets). Polymerization with diacid chlorides yields polyesters with tunable thermal stability (TGA decomposition >300°C) and crystallinity (XRD) .

Methodological Guidance

Q. How to analyze reaction intermediates during aldol condensation?

Monitor reaction progress via LC-MS or in situ FT-IR to detect enol intermediates. For MoO₃NP-catalyzed reactions, kinetic studies (Arrhenius plots) reveal activation energies (~45 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.